3-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
3-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting diethylamine with 2-methylpyrimidine-4-carbaldehyde under acidic conditions.
Amination: The resulting compound is then aminated to introduce the amino group at the 4-position of the pyrimidine ring.
Sulfonation: The aminated pyrimidine is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Chlorination: Finally, the compound is chlorinated to introduce the chlorine atom at the 3-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of green solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The chlorine atom at the 3-position of the benzene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: N-oxides of the diethylamino group.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit specific molecular pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. It targets enzymes involved in the folate pathway, which is crucial for DNA synthesis and cell division. By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells. The molecular targets include dihydrofolate reductase and thymidylate synthase, which are key enzymes in the folate pathway.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
3-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the diethylamino group and the pyrimidine ring, which confer distinct biological activities. Its ability to inhibit enzymes in the folate pathway makes it a promising candidate for anticancer research, setting it apart from other sulfonamides primarily used for antibacterial purposes.
Properties
Molecular Formula |
C21H24ClN5O2S |
---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
3-chloro-N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H24ClN5O2S/c1-4-27(5-2)21-14-20(23-15(3)24-21)25-17-9-11-18(12-10-17)26-30(28,29)19-8-6-7-16(22)13-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25) |
InChI Key |
KRQJZRIKKHJWPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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